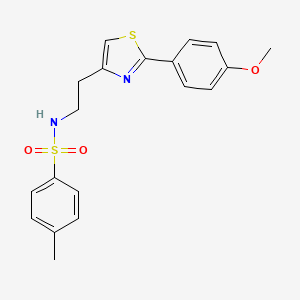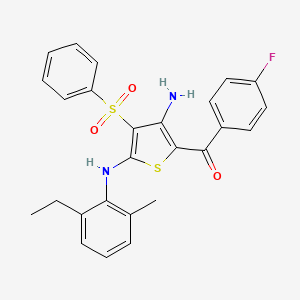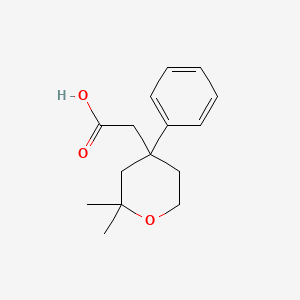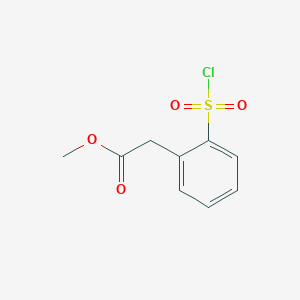![molecular formula C15H16N6O B2640556 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034383-48-5](/img/structure/B2640556.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrrolidine, and a 1,2,3-triazole . The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The pyrrolidine group is a type of organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom . The 1,2,3-triazole group is a type of organic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of this compound could involve several steps, each introducing a different functional group. While the exact synthesis process for this specific compound is not detailed in the retrieved papers, similar compounds have been synthesized through various methods . For instance, benzimidazole derivatives can be synthesized through condensation reactions . Pyrrolidine derivatives can be synthesized through cyclization reactions . 1,2,3-Triazole derivatives can be synthesized through click reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Each of these groups contributes to the overall structure and properties of the molecule. The benzimidazole group is a planar, aromatic, and heterocyclic group . The pyrrolidine group is a cyclic and aliphatic group . The 1,2,3-triazole group is a planar, aromatic, and heterocyclic group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. The benzimidazole group could participate in electrophilic substitution reactions . The pyrrolidine group could undergo reactions at the nitrogen atom, such as alkylation . The 1,2,3-triazole group could participate in nucleophilic substitution reactions . The exact reactions would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The benzimidazole group could contribute to the compound’s aromaticity and planarity . The pyrrolidine group could contribute to the compound’s aliphatic character . The 1,2,3-triazole group could contribute to the compound’s polarity and ability to participate in hydrogen bonding . The exact physical and chemical properties would need to be determined through experimental analysis.Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
Compounds related to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone have been synthesized and assessed for their antioxidant and antimicrobial activities. Specifically, certain derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These compounds underwent quantitative structure–activity relationship analysis and molecular docking studies, indicating a strong correlation between predicted and actual activities based on molecular descriptors. Notably, one derivative showed comparable binding mode and hydrogen bond interaction scores against the dihydropteroate synthase enzyme, akin to the reference antibiotic sulfamethoxazole (Bassyouni et al., 2012).
Synthesis of Fused Ring Structures
The compound has been involved in novel syntheses of bicyclic structures with fused pyrrole, indole, oxazole, and imidazole rings, highlighting its utility in creating diverse and potentially bioactive molecular frameworks (Katritzky, Singh, & Bobrov, 2004).
Antiproliferative Activity
Some derivatives of this compound have exhibited considerable antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer. Tubulin polymerization assay and immunofluorescence analysis suggest that these compounds effectively inhibit microtubule assembly formation. Their apoptosis-inducing ability was also confirmed through various cellular assays, marking their potential in cancer therapy (Mullagiri et al., 2018).
Anticonvulsant Agents
Certain derivatives of the compound have been synthesized and evaluated for their anticonvulsant activities. One such study revealed a compound with significant potency and a higher protective index compared to the reference drug phenytoin, suggesting its potential as an anticonvulsant agent (Malik & Khan, 2014).
Drug-likeness and Microbial Investigation
Synthesized derivatives of this compound have been investigated for their in silico ADME prediction properties and in vitro antimicrobial activities. Some derivatives showed better antimycobacterial activities compared with standard drugs and were identified as excellent antifungal and antibacterial agents. The in-silico analysis revealed excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-19-9-13(17-18-19)15(22)20-7-6-11(8-20)21-10-16-12-4-2-3-5-14(12)21/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMILMQOUGTJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2640475.png)

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)
![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)



![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)
![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)
